7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine
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Overview
Description
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine is a chemical compound that features a triazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine typically involves the formation of the triazole ring followed by its attachment to the hexahydro-1H-pyrrolizine scaffold. The synthetic route may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Attachment to Hexahydro-1H-pyrrolizine: The triazole ring is then linked to the hexahydro-1H-pyrrolizine core via an ethynyl group, often using palladium-catalyzed coupling reactions under specific conditions
Chemical Reactions Analysis
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira coupling, to form more complex structures
Scientific Research Applications
7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industrial Applications: Its unique chemical structure makes it a candidate for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine include other triazole derivatives such as:
1,2,4-Triazole: Known for its broad spectrum of biological activities.
1,2,3-Triazole: Often used in click chemistry for its stability and reactivity.
Benzyl-1H-1,2,4-triazole: Studied for its potential anticancer properties .
These compounds share the triazole ring but differ in their substituents and overall structure, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
651314-26-0 |
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Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
8-[2-(1H-1,2,4-triazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C11H14N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-12-9-13-14-10/h9H,1-2,4-5,7-8H2,(H,12,13,14) |
InChI Key |
DSWZTZKVUQZHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C#CC3=NC=NN3 |
Origin of Product |
United States |
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